4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
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Overview
Description
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to the benzene ring and a methoxy group attached to the tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine to yield the desired benzamide.
Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where 4-hydroxybenzoic acid is reacted with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-butoxy-N-(3-formyl-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide.
Reduction: Formation of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
- 4-ethoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
- 4-butoxy-N-(3-ethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Uniqueness
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-4-13-26-19-11-9-16(10-12-19)22(24)23-20-14-17-7-5-6-8-18(17)15-21(20)25-2/h9-12,14-15H,3-8,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJGKUTJXFQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C3CCCCC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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